Methyl 1-(2-aminophenyl)-1H-imidazole-4-carboxylate
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Overview
Description
Methyl 1-(2-aminophenyl)-1H-imidazole-4-carboxylate is a heterocyclic compound that features an imidazole ring substituted with a methyl ester group at the 4-position and an aminophenyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-aminophenyl)-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with methyl isocyanoacetate in the presence of a base, such as sodium hydride, to form the imidazole ring . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-aminophenyl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated imidazole derivatives.
Scientific Research Applications
Methyl 1-(2-aminophenyl)-1H-imidazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 1-(2-aminophenyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites . The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]quinoxalines: These compounds share the imidazole core but have different substituents and exhibit varied biological activities.
Quinoxalines: Similar in structure but differ in the fused ring system and functional groups.
Uniqueness
Methyl 1-(2-aminophenyl)-1H-imidazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an aminophenyl group and a methyl ester group on the imidazole ring makes it a versatile intermediate in synthetic chemistry and a potential candidate for drug development.
Properties
Molecular Formula |
C11H11N3O2 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 1-(2-aminophenyl)imidazole-4-carboxylate |
InChI |
InChI=1S/C11H11N3O2/c1-16-11(15)9-6-14(7-13-9)10-5-3-2-4-8(10)12/h2-7H,12H2,1H3 |
InChI Key |
POWGZXAOUYXHKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(C=N1)C2=CC=CC=C2N |
Origin of Product |
United States |
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